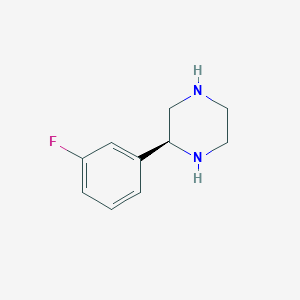
(2S)-2-(3-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
One of the prominent applications of (2S)-2-(3-fluorophenyl)piperazine is in neuropharmacology. Piperazine derivatives have been shown to interact with various neurotransmitter systems, which can lead to significant therapeutic effects.
- TRPC6 Activation : Recent studies have identified piperazine derivatives that selectively activate the TRPC6 channel, which plays a crucial role in synaptic plasticity. For instance, a novel derivative similar to this compound demonstrated synaptoprotective properties and the ability to cross the blood-brain barrier (BBB), indicating its potential for treating neurodegenerative diseases such as Alzheimer's .
- Dopamine Reuptake Inhibition : Research has also highlighted the role of piperazine derivatives in developing selective dopamine reuptake inhibitors. These compounds can modulate dopaminergic signaling pathways, which are critical for treating conditions like depression and schizophrenia .
Anticancer Activity
Piperazine compounds have been extensively studied for their anticancer properties. The modification of the piperazine core can enhance potency against various cancer cell lines.
- Cell Line Studies : Derivatives of this compound have been evaluated against several cancer cell lines such as SK-OV-3 and HeLa. One study demonstrated that specific substitutions on the piperazine ring significantly improved cytotoxicity, with IC50 values comparable to established anticancer drugs like gefitinib .
- Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis through intrinsic and extrinsic pathways, as well as cell cycle arrest at critical phases . Such mechanisms make these compounds promising candidates for further development in cancer therapy.
Antimalarial Properties
The potential of piperazine derivatives in treating malaria has also been explored. Modifications to the piperazine structure have led to compounds with enhanced efficacy against Plasmodium species.
- In Vivo Efficacy : Studies involving second-generation piperazines have shown significant reductions in parasitemia in murine models at low doses, indicating their potential as effective antimalarial agents .
- Structure-Activity Relationship (SAR) : Research has established SAR profiles that highlight how specific modifications can optimize antimalarial activity while maintaining acceptable metabolic stability .
Radioprotective Agents
Given the increasing concern over radiation exposure from medical treatments and environmental sources, piperazine derivatives are being investigated for their radioprotective properties.
- Cytotoxicity and Protection Studies : A series of studies have assessed the cytotoxic effects of piperazine derivatives on human cell lines exposed to gamma radiation. The results indicated that certain compounds could mitigate DNA damage, providing a basis for developing new radioprotective agents .
Case Studies and Data Tables
The following table summarizes key findings from various studies on this compound and related compounds:
Eigenschaften
CAS-Nummer |
612507-30-9 |
|---|---|
Molekularformel |
C10H13FN2 |
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
(2S)-2-(3-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2/t10-/m1/s1 |
InChI-Schlüssel |
AWAUULFUTVPSTI-SNVBAGLBSA-N |
SMILES |
C1CNC(CN1)C2=CC(=CC=C2)F |
Isomerische SMILES |
C1CN[C@H](CN1)C2=CC(=CC=C2)F |
Kanonische SMILES |
C1CNC(CN1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















